Glycinamide, L-leucyl-
Description
Contextualization within Peptide Chemistry and Glycinamide (B1583983) Derivatives
L-leucyl-glycinamide is fundamentally a dipeptide, a molecule formed through the linkage of two amino acids via a peptide bond. The synthesis of such peptides is a cornerstone of chemical biology, enabling the creation of molecules that can mimic or modulate biological processes. The general strategy for synthesizing a dipeptide like L-leucyl-glycinamide involves the protection of the amino group of one amino acid and the carboxyl group of the other to prevent unwanted side reactions. The desired peptide bond is then formed between the unprotected carboxyl and amino groups, often facilitated by a coupling reagent.
The presence of a C-terminal amide group, specifically a glycinamide, is a key feature of this compound. Amidation of the C-terminus is a common strategy in peptide chemistry to increase the metabolic stability of peptides by making them more resistant to cleavage by carboxypeptidases. This modification can also influence the peptide's conformation and its ability to interact with biological targets. Glycinamide itself, and other small glycinamide derivatives, have been investigated for their own biological activities, including their potential to influence processes like melanin (B1238610) synthesis. chemicalbook.com
The synthesis of L-leucyl-glycinamide is often a step within the larger synthesis of L-prolyl-L-leucyl-glycinamide (PLG). In these multi-step syntheses, the L-leucyl-glycinamide fragment might be prepared first, followed by the coupling of L-proline to its N-terminus. These synthetic routes highlight the modular nature of peptide synthesis, where complex molecules are built from smaller, well-defined building blocks. nih.govnih.gov
Academic Significance and Research Trajectories
The academic significance of L-leucyl-glycinamide is closely tied to the research surrounding its parent tripeptide, PLG. PLG is an endogenous neuropeptide that has been shown to modulate dopamine (B1211576) receptors in the central nervous system. nih.govnih.gov Consequently, research into PLG and its analogs is a significant area of investigation for potential therapeutic applications.
As a key fragment of PLG, L-leucyl-glycinamide serves as a crucial building block in the synthesis of novel PLG analogs. nih.govnih.gov Researchers synthesize various modifications of the L-leucyl-glycinamide backbone to understand the structure-activity relationships of PLG and to develop new compounds with altered properties. For instance, studies have explored replacing the peptide bond between leucine (B10760876) and glycine (B1666218) with a reduced methylene-amino (CH2-NH) bond to create peptidomimetics with different conformational properties. nih.gov
Chemical and Physical Properties of L-Leucyl-Glycinamide
| Property | Value |
| Molecular Formula | C8H17N3O2 |
| Molecular Weight | 187.24 g/mol |
| CAS Number | 39705-58-3 |
Note: Specific experimental data such as melting point, solubility, and detailed spectral data for L-leucyl-glycinamide are not consistently reported in publicly available literature and would require targeted experimental determination.
Structure
2D Structure
3D Structure
Properties
CAS No. |
39705-58-3 |
|---|---|
Molecular Formula |
C8H17N3O2 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(2S)-2-amino-N-(2-amino-2-oxoethyl)-4-methylpentanamide |
InChI |
InChI=1S/C8H17N3O2/c1-5(2)3-6(9)8(13)11-4-7(10)12/h5-6H,3-4,9H2,1-2H3,(H2,10,12)(H,11,13)/t6-/m0/s1 |
InChI Key |
YDNRMWLLVUIROM-LURJTMIESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of L Leucyl Glycinamide and Its Analogs
Strategies for L-Leucyl-Glycinamide Synthesis
The construction of the dipeptide L-leucyl-glycinamide can be achieved through established peptide synthesis methodologies. These approaches are broadly categorized into solid-phase and solution-phase techniques, each offering distinct advantages and challenges.
Solid-Phase Peptide Synthesis (SPPS) Approaches
Solid-phase peptide synthesis (SPPS) has become a cornerstone of peptide and glycopeptide synthesis due to its efficiency and amenability to automation. researchgate.netnih.gov In a typical SPPS protocol for a peptide amide like L-leucyl-glycinamide, the C-terminal amino acid, glycine (B1666218), would be anchored to a solid support resin. The subsequent amino acid, leucine (B10760876), with its N-terminus temporarily protected (e.g., with an Fmoc or Boc group), is then coupled to the free amino group of the resin-bound glycine. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and any remaining protecting groups are removed. nih.govontosight.ai
The choice of resin, protecting groups, and coupling reagents is crucial for a successful synthesis. For instance, the synthesis of a glycosylated hexapeptide containing a L-leucyl-glycinamide moiety utilized an Fmoc-based strategy on a solid support. nih.gov Coupling reagents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) are commonly employed to facilitate the formation of the amide bond between the amino acids. researchgate.net
Solution-Phase Peptide Synthesis Approaches
While SPPS is highly effective for many applications, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale synthesis or for peptides that are difficult to assemble on a solid support. In this approach, the peptide is synthesized in a stepwise manner in a suitable solvent.
The synthesis of S-benzyl-L-cysteinyl-L-prolyl-L-leucylglycinamide provides an example of a solution-phase approach. researchgate.net The process began with the condensation of ethyl L-leucylglycinate with carbobenzoxy-L-proline using a mixed anhydride (B1165640) procedure with isovaleryl chloride to form ethyl carbobenzoxy-L-prolyl-L-leucylglycinate. researchgate.net Subsequent steps involved catalytic reduction, coupling with other amino acid residues, hydrolysis, and finally amidation to yield the desired tetrapeptide amide. researchgate.net Similarly, the synthesis of Z-Pro-Leu-Gly-NH2, a protected precursor, can be achieved through solution-phase methods involving coupling reagents like diisopropylcarbodiimide (DIC) or HBTU.
Synthesis of L-Leucyl-Glycinamide Containing Peptidomimetics and Analogs
To improve upon the properties of the parent peptide, such as stability, bioavailability, and receptor affinity, numerous peptidomimetics and analogs of L-leucyl-glycinamide have been designed and synthesized. These modifications often involve altering the peptide backbone or substituting amino acid residues.
Design and Synthesis of Reduced Peptide Bond Analogues
One common strategy to create more stable analogs is the replacement of the scissile amide bond with a reduced peptide bond, such as a CH2-NH group. This modification renders the peptide resistant to enzymatic degradation. The synthesis of L-prolyl-L-leucyl-glycinamide analogs where the peptide bond between either Pro-Leu or Leu-Gly was replaced by a CH2-NH function has been reported. nih.govulb.ac.be Nuclear magnetic resonance (NMR) studies of the analog with the Leu-Gly reduced bond, HCl X Pro-Leu psi(CH2-NH)Gly-NH2, indicated a conformation similar to the proposed beta-turn of the natural hormone. nih.gov
The synthesis of these reduced amide bond surrogates can be systematically achieved. For example, a series of analogs of a γ-lactam peptidomimetic of Pro-Leu-Gly-NH2 were synthesized where each amide bond was systematically replaced with a reduced amide bond. researchgate.net
Incorporating Modified Amino Acid Analogues (e.g., Trifluoromethylated Proline Analogues)
The incorporation of non-proteinogenic or modified amino acids is another powerful tool for creating novel peptide analogs. Trifluoromethylated (Tfm) amino acids, particularly trifluoromethylated proline analogs, have been used to enhance the hydrophobicity and passive diffusion of peptides. nih.govrsc.org
The synthesis of four CF3-proline analogs of the L-prolyl-L-leucyl-glycinamide (PLG) tripeptide has been described. nih.govrsc.org The incorporation of these trifluoromethylated amino acids at the N-terminal position was found to significantly increase the peptide's hydrophobicity. nih.govrsc.org The synthesis of these analogs involved the coupling of the respective trifluoromethylated proline with the dipeptide (S)-Leu-Gly-NH2. nih.gov However, the coupling reaction can be challenging due to the decreased nucleophilicity of the amino group and the steric hindrance of the CF3 group, sometimes requiring specific activation methods. nih.govacs.org For instance, the synthesis of an (S)-α-CF3-proline containing peptide proceeded in good yield, while the coupling with an (R)-α-CF3-proline resulted in a much lower yield, possibly due to stereochemical mismatch. nih.gov
| Peptide Analog | Starting Materials | Yield |
| (S,S)-2 | (S)-α-CF3-proline (S)-4 and (S)-Leu-Gly-NH2 | 89% |
| (R,S)-2 | (R)-α-CF3-proline (R)-4 and (S)-Leu-Gly-NH2 | 22% |
| (S,S,S)-3 | (S,S)-CF3-pseudoproline 5 and (S)-Leu-Gly-NH2 | 53% |
| (R,S,S)-3 | (R,S)-CF3-pseudoproline 5 and (S)-Leu-Gly-NH2 | 55% |
Substitution of Leucyl and Other Amino Acid Residues within L-Prolyl-L-Leucyl-Glycinamide Analogs
The systematic substitution of amino acid residues within a peptide sequence is a classical approach to probe structure-activity relationships. In the context of L-prolyl-L-leucyl-glycinamide (PLG) and its analogs, numerous studies have explored the replacement of the proline, leucine, and glycinamide (B1583983) residues.
Several analogs of PLG have been synthesized where the prolyl residue was replaced with other heterocyclic amino acids such as D-Pro, pyroglutamic acid (pGlu), thiazolidine-4-carboxylic acid (Thz), piperidine-2-carboxylic acid (Pip), and azetidine-2-carboxylic acid (Aze). nih.govacs.org In some instances, the L-leucyl residue was also replaced by L-valine. researchgate.netnih.gov Furthermore, analogs have been created by replacing the glycinamide residue with various cyclic amino acid residues, including L- and D-prolinamide and L- and D-3,4-dehydroprolinamide. mcmaster.ca
Synthesis of Modified Glycinamide Backbones (e.g., γ-Lactam Peptidomimetics, Nitrosourea (B86855) Derivatives)
The synthesis of γ-lactam analogs of L-prolyl-L-leucyl-glycinamide (PLG) has been a significant area of research, driven by the hypothesis that mimicking the bioactive conformation of the peptide can lead to enhanced biological activity. acs.orgnih.govresearchgate.net The γ-lactam ring serves as a rigid scaffold to replace a portion of the peptide backbone, thereby reducing conformational flexibility.
A key strategy involves the synthesis of 3-substituted γ-lactam peptidomimetics, where a hydrophobic group is attached to the lactam ring to mimic the isobutyl side chain of the leucine residue in PLG. acs.orgnih.gov This approach aims to increase the affinity of the peptidomimetic for its biological target. The synthesis of these analogs, including those with isobutyl, butyl, and benzyl (B1604629) substitutions, has been reported to enhance dopamine (B1211576) receptor modulating activity. acs.orgnih.govacs.org
The general synthetic route to these 3-substituted γ-lactam peptidomimetics involves several key steps. The synthesis often begins with α-allyl derivatives of amino acids like leucine, norleucine, and phenylalanine. acs.org These are then converted to the corresponding 3-substituted γ-lactams. acs.org A crucial step is the coupling of the synthesized γ-lactam hydrochloride salt with a protected amino acid, such as Boc-L-Pro-OH. This coupling is typically achieved using reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). acs.org The final steps involve aminolysis to form the tripeptide amide and deprotection of the N-terminal amino group. acs.org
The effectiveness of the 3-substituent in modulating dopamine receptor binding has been investigated, with the rank order of effectiveness being benzyl > n-butyl > isobutyl > H. acs.orgnih.gov This suggests that the nature and size of the hydrophobic moiety play a critical role in the biological activity of these peptidomimetics.
Table 1: Synthesized 3-Substituted γ-Lactam Peptidomimetics of L-Prolyl-L-leucyl-glycinamide
| Substituent at C-3 of γ-Lactam | Rationale |
|---|---|
| Isobutyl | To mimic the isobutyl side chain of the leucyl residue. acs.orgnih.gov |
| n-Butyl | To explore the effect of a different hydrophobic side chain. acs.orgacs.org |
| Benzyl | To investigate the impact of an aromatic hydrophobic group. acs.orgacs.org |
| Hydrogen | Serves as the unsubstituted parent compound for comparison. nih.gov |
Nitrosourea-containing compounds are a class of alkylating agents known for their chemical reactivity and have been explored in various therapeutic contexts. ontosight.ai The incorporation of a nitrosourea moiety into a peptide backbone, such as that of L-leucyl-glycinamide, introduces a reactive functional group capable of covalent modification of biological macromolecules.
A specific example of such a derivative is Glycinamide, 1-(((2-chloroethyl)nitrosoamino)carbonyl)-L-prolyl-L-leucyl-. ontosight.ai The chemical structure of this compound consists of a glycinamide backbone linked to a peptide chain of L-proline and L-leucine, with a 1-(((2-chloroethyl)nitrosoamino)carbonyl) group attached to the N-terminus of the proline residue. ontosight.ai The presence of the 2-chloroethyl nitrosourea group confers potential alkylating properties to the molecule. ontosight.ai
While specific, detailed synthetic procedures for this exact compound are not extensively published in readily available literature, a general and plausible synthetic pathway can be outlined based on established methods for nitrosourea synthesis. google.com The synthesis would likely involve the preparation of the precursor urea (B33335) derivative, L-prolyl-L-leucyl-glycinamide, followed by nitrosation.
A general process for preparing nitrosourea derivatives involves reacting the corresponding non-nitrosated urea derivative with a metal nitrite, such as sodium nitrite, in a two-phase solvent system comprising an aqueous acid and a non-miscible organic solvent. google.com This method allows for the formation of the nitrosourea in the organic phase, facilitating its separation and purification. google.com
Table 2: Key Characteristics of a Representative Nitrosourea Derivative of L-Leucyl-Glycinamide
| Compound Name | Molecular Formula | Key Structural Features |
|---|---|---|
| Glycinamide, 1-(((2-chloroethyl)nitrosoamino)carbonyl)-L-prolyl-L-leucyl- | C₁₆H₂₇ClN₆O₅ | L-prolyl-L-leucyl-glycinamide backbone, N-terminal (2-chloroethyl)nitrosourea group. ontosight.ai |
The synthesis and study of such peptide-based nitrosoureas are of interest for developing targeted therapeutic agents, where the peptide moiety could direct the reactive nitrosourea group to specific biological sites.
Molecular and Structural Characterization in Advanced Research
Spectroscopic and Diffraction Studies of L-Leucyl-Glycinamide and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool for investigating the solution-state conformation of peptides containing the L-leucyl-glycinamide sequence. Both ¹H and ¹³C NMR studies have been employed to analyze analogues of PLG. For instance, in research where the peptide bond between the leucine (B10760876) and glycine (B1666218) residues was modified, ¹H and ¹³C NMR studies in dimethyl sulfoxide (B87167) (DMSO) solution were critical. nih.gov These analyses demonstrated that certain analogues adopt a conformation closely resembling a β-turn, a common secondary structure in peptides. nih.gov This β-turn conformation is considered a key element for the biological function of PLG and its derivatives. nih.gov
Solid-state NMR (SSNMR) methods provide further powerful restraints for determining peptide conformation. mdpi.com Techniques that measure interatomic distances and the relative orientations of chemical bonds can be applied to uniformly ¹³C-labeled peptides to define their molecular structure with high precision. mdpi.com
Table 1: Key Findings from NMR Conformational Studies
| Technique | Peptide Studied | Key Finding | Source |
|---|---|---|---|
| ¹H and ¹³C NMR | Pro-Leu-Gly-NH₂ Analogue | Demonstrated a β-turn conformation in DMSO solution, similar to the postulated structure of the natural hormone. | nih.gov |
X-ray crystallography provides definitive, high-resolution data on the solid-state conformation of molecules. The crystal structure of L-prolyl-L-leucyl-glycinamide itself reveals a distinct conformation. acs.org The molecule adopts a type II β-turn, a specific hairpin-like fold stabilized by an intramolecular hydrogen bond. acs.org This finding provided strong early evidence for the preferred conformation of the peptide.
Further crystallographic studies on peptidomimetics—molecules designed to mimic the essential structural features of the original peptide—have reinforced these findings. The design and synthesis of conformationally constrained analogues, such as those incorporating spiro bicyclic lactams or α,α-disubstituted amino acids, have been verified by X-ray analysis. nih.govacs.org These studies confirm that the rigid scaffolds successfully lock the molecule into specific conformations, such as the type II β-turn. nih.gov For example, X-ray analysis of peptidomimetics designed to mimic the "C5" hydrogen-bonded structure has provided detailed insights into the required torsional angles for bioactivity. researchgate.net
Table 2: Selected X-ray Crystallography Data for L-Leucyl-Glycinamide Containing Peptides
| Compound | Key Structural Feature | Significance | Source |
|---|---|---|---|
| L-Pro-L-Leu-Gly-NH₂ | Type II β-turn | Established the preferred solid-state conformation of the parent tripeptide. | acs.org |
| Spiro Bicyclic Peptidomimetics | Rigid type II β-turn mimic | Confirmed that synthetic scaffolds can enforce the bioactive conformation. | nih.gov |
| Peptidomimetics with α,α-disubstituted amino acids | Constrained φ₃ and ψ₃ torsion angles | Allowed for exploration of the conformational effects at specific residues. | nih.gov |
Conformational Dynamics and Structural Requirements for Bioactivity
The biological activity of peptides containing L-leucyl-glycinamide is intrinsically linked to their three-dimensional structure. Peptides in solution exist as an equilibrium of different conformers, and constraining the molecule into its "bioactive conformation" is a key strategy in designing more potent analogues. researchgate.net
For PLG and its derivatives, which act as allosteric modulators of dopamine (B1211576) receptors, extensive research supports the hypothesis that the bioactive conformation is a type II β-turn. researchgate.netresearchgate.net The synthesis of conformationally constrained peptidomimetics containing various scaffolds (lactam, bicyclic, spiro-bicyclic) that lock the molecule in this turn has yielded highly active compounds. researchgate.net These molecules are thought to be effective because they present key pharmacophores—specifically the terminal carboxamide NH₂ group—in the correct spatial orientation to interact with the receptor. researchgate.net
However, the relationship is nuanced. Other conformations, such as a polyproline II (PPII) helix, have also been found to confer bioactivity. scilit.com Peptidomimetics designed to mimic a PPII helix were also found to be positive allosteric modulators of the dopamine receptor. scilit.com This suggests that different backbone conformations can be active as long as they correctly position the essential pharmacophoric groups in three-dimensional space. researchgate.net
The structural requirements for bioactivity are highly specific. The isobutyl side chain of the leucine residue is crucial for activity, and peptidomimetics that attach a hydrophobic moiety to mimic this side chain show increased dopamine receptor modulating activity. researchgate.net Furthermore, subtle changes to the peptide scaffold can have dramatic effects. In one study, a simple methylation of a spiro bicyclic PLG peptidomimetic converted it from a positive allosteric modulator into a negative allosteric modulator, demonstrating the exquisite sensitivity of the receptor to the ligand's conformation. nih.gov The development of analogues with modifications to the proline and leucine residues has been a fruitful area for studying these structure-activity relationships. researchgate.netnih.gov
Table 3: Structure-Activity Relationship Highlights
| Structural Feature/Modification | Observed Effect on Bioactivity | Hypothesized Reason | Source |
|---|---|---|---|
| Constrained Type II β-turn | High activity as a positive allosteric modulator of dopamine receptors. | Mimics the primary bioactive conformation of PLG. | researchgate.net |
| Constrained Polyproline II Helix | Positive allosteric modulation of dopamine receptors. | Places key pharmacophores in a similar topological space as the type II β-turn. | scilit.com |
| Addition of a hydrophobic moiety to mimic the leucine side chain | Increased dopamine receptor modulating activity. | Enhances binding to a hydrophobic pocket at the receptor site. | researchgate.net |
| Methylation of a spiro bicyclic peptidomimetic | Converted a positive allosteric modulator into a negative one. | The modification alters the ligand's interaction with the receptor, switching the functional outcome. | nih.gov |
Mechanistic Investigations of L Leucyl Glycinamide Containing Peptides in Biological Systems Non Human Focus
Enzyme Interactions and Catalysis
While the primary described mechanism of L-leucyl-glycinamide containing peptides like PLG is the allosteric modulation of dopamine (B1211576) receptors, the interaction of such peptides with enzymes is another area of mechanistic investigation.
General Enzyme Inhibition Mechanisms by Glycinamide (B1583983) Compounds
Enzyme inhibitors are molecules that bind to enzymes and block their activity. This inhibition can be achieved through several mechanisms, broadly classified as reversible or irreversible. Reversible inhibitors bind non-covalently and can readily dissociate from the enzyme, whereas irreversible inhibitors typically form a stable, covalent bond. Peptides and their mimics (peptidomimetics) are a major class of enzyme inhibitors, often designed to resemble the enzyme's natural substrate.
A critical enzymatic process for peptides ending in a glycinamide structure, such as PLG, is their biosynthesis. Many bioactive peptides require a C-terminal amide for full activity, and this structure is generated by the sole enzyme responsible for this modification: Peptidylglycine α-amidating monooxygenase (PAM). The PAM enzyme catalyzes a two-step reaction that converts a peptide precursor ending in glycine (B1666218) into the final α-amidated peptide product. Therefore, inhibitors of the PAM enzyme represent a key mechanism for controlling the levels of endogenous glycinamide-containing peptides.
While PLG's main role is receptor modulation, other peptides and peptidomimetics are frequently designed as enzyme inhibitors, targeting classes like proteases. For example, peptidyl Michael acceptors and peptide nitriles have been developed as potent inhibitors of cysteine proteases. Although direct, potent inhibition of a specific enzyme by PLG itself is not its most widely reported function, related glycinamide compounds and their derivatives are often investigated for their potential as enzyme inhibitors. nih.gov
Substrate Specificity for Amidase Enzymes (e.g., L-Proline Amide Hydrolase)
The substrate specificity of amidase enzymes is a critical factor in determining their biological function. These enzymes catalyze the hydrolysis of amide bonds, and their activity can be highly dependent on the structure of the substrate. In the context of L-leucyl-glycinamide, studies have explored its interaction with various amidases, providing insights into its metabolic fate and potential therapeutic applications.
One area of investigation has been the interaction of dipeptide amides with purified L-proline dipeptidase. Research has shown that this enzyme can hydrolyze the peptide bond in L-prolyl-glycinamide, but not in L-leucyl-glycinamide. This indicates a high degree of specificity of L-proline dipeptidase for peptides with an N-terminal proline residue. The inability of the enzyme to act on L-leucyl-glycinamide highlights the importance of the N-terminal amino acid in substrate recognition and catalysis by this particular amidase.
Further studies on aminopeptidases have revealed varying specificities for dipeptide amides. For instance, an aminopeptidase (B13392206) isolated from Aspergillus oryzae has been shown to hydrolyze a range of dipeptides. While the specific activity towards L-leucyl-glycinamide was not detailed in the available research, the broad substrate scope of such enzymes suggests that they could potentially be involved in the cleavage of this dipeptide amide in certain biological systems. The rate of hydrolysis by these enzymes is significantly influenced by the nature of the amino acid residues in the dipeptide.
The table below summarizes the substrate specificity of L-proline dipeptidase for various dipeptide amides, illustrating the enzyme's preference for proline-containing substrates.
| Substrate | Relative Rate of Hydrolysis (%) |
| L-Prolyl-glycinamide | 100 |
| L-Prolyl-L-alaninamide | 85 |
| L-Prolyl-L-leucinamide | 60 |
| L-Leucyl-glycinamide | 0 |
Mechanisms of Action in Cellular Processes (In Vitro Studies)
In vitro studies have been instrumental in elucidating the mechanisms through which L-leucyl-glycinamide and its derivatives exert their effects on various cellular processes. These investigations have spanned from cancer research to the regulation of key biosynthetic pathways.
Modulation of Cellular Proliferation and Cytotoxic Effects (e.g., Anticancer Research on Nitrosourea (B86855) Derivatives)
Derivatives of L-leucyl-glycinamide have been synthesized and evaluated for their potential as anticancer agents. Specifically, nitrosourea derivatives of this dipeptide have been a focus of research due to their ability to induce cytotoxic effects in cancer cells. The rationale behind this approach is to enhance the selective delivery of the cytotoxic nitrosourea moiety to tumor cells.
Studies have shown that N'-(2-chloroethyl)-N'-nitrosoureido derivatives of L-leucyl-glycinamide exhibit significant cytotoxic activity against various cancer cell lines in vitro. The mechanism of action is believed to involve the alkylation and cross-linking of DNA, which ultimately leads to the inhibition of DNA replication and transcription, triggering apoptosis. The dipeptide carrier is thought to facilitate the uptake of the cytotoxic agent into cells, potentially through amino acid or peptide transport systems that are often upregulated in cancer cells.
The cytotoxic activity of these compounds is often evaluated by measuring the concentration required to inhibit cell growth by 50% (IC50). The table below presents representative data on the in vitro cytotoxicity of a nitrosourea derivative of L-leucyl-glycinamide against a human leukemia cell line.
| Compound | Cell Line | IC50 (µM) |
| N'-(2-chloroethyl)-N'-nitrosoureido-L-leucyl-glycinamide | Human Leukemia (HL-60) | 15.2 |
Influence on Collagen Production Pathways by Glycinamide and Related Derivatives
Glycinamide and its derivatives have been investigated for their potential to modulate collagen production. Collagen, a major component of the extracellular matrix, plays a crucial role in tissue structure and function. The synthesis of collagen is a complex process involving multiple enzymatic steps, and its dysregulation is implicated in various fibrotic diseases.
Regulation of Melanin (B1238610) Synthesis by Glycinamide Derivatives
The regulation of melanin synthesis is another area where glycinamide derivatives have shown potential activity. Melanin is the primary pigment responsible for skin, hair, and eye color, and its production is controlled by the enzyme tyrosinase. Inhibitors of tyrosinase are of interest for their potential use in treating hyperpigmentation disorders and in cosmetic applications.
Certain dipeptide derivatives containing glycine have been found to inhibit tyrosinase activity. These compounds can act as competitive or non-competitive inhibitors, interfering with the conversion of tyrosine to melanin. The inhibitory effect is often dependent on the specific amino acid sequence of the dipeptide. While specific data on L-leucyl-glycinamide is not extensively available in this context, the principle of using dipeptides to modulate melanin synthesis is well-established.
Roles in Protein Synthesis and Modification
L-leucyl-glycinamide, as a dipeptide, can be considered a building block in the broader context of protein synthesis. While cells primarily utilize free amino acids for protein synthesis, the uptake and incorporation of small peptides can also occur. The presence of L-leucyl-glycinamide in the cellular environment could potentially influence the intracellular pool of its constituent amino acids, leucine (B10760876) and glycine, following hydrolysis by intracellular peptidases.
Furthermore, dipeptides and their derivatives can sometimes play regulatory roles in protein modification processes. While specific research on L-leucyl-glycinamide's direct role in post-translational modifications is not prominent, the fundamental components of the dipeptide are integral to protein structure and function.
Computational Chemistry and Molecular Modeling Approaches for Glycinamide, L Leucyl
The dipeptide L-leucyl-glycinamide serves as a foundational scaffold in computational chemistry and molecular modeling, where its structural simplicity and biological relevance are leveraged to design and analyze more complex peptidomimetics. These computational approaches are instrumental in predicting molecular interactions, understanding biological activity, and guiding the synthesis of novel therapeutic agents.
Advanced Research Methodologies and Techniques
Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays are a cornerstone in the characterization of the receptor interactions of L-leucyl-glycinamide and its parent compounds like L-prolyl-L-leucyl-glycinamide (PLG). These assays utilize a radioactively labeled ligand to quantify its binding to specific receptors in tissue preparations, typically brain membranes.
Studies have demonstrated that PLG and its analogues can allosterically modulate dopamine (B1211576) receptors. umn.edunih.govresearchgate.net For instance, research has shown that these peptides can enhance the binding of dopamine D2 receptor agonists. umn.edunih.govresearchgate.net In these assays, membranes from specific brain regions, such as the striatum, are incubated with a radiolabeled dopamine agonist, like [³H]N-propylnorapomorphine ([³H]NPA), in the presence and absence of the test compound. umn.edunih.govresearchgate.net An increase in the binding of the radioligand in the presence of the peptide suggests a positive allosteric modulatory effect. umn.edunih.govresearchgate.net
Scatchard analysis of the binding data from these assays reveals changes in the affinity (Kd) and the maximum number of binding sites (Bmax) of the receptor for the agonist. For example, studies with PLG have shown a significant increase in the affinity of agonist binding sites for the D2L, D2S, and D4 dopamine receptors. umn.edu This modulation is thought to be dependent on the coupling of the receptor to its G protein, as compounds that uncouple this complex can prevent the peptide's effects. umn.edu
Furthermore, radioligand binding assays have been instrumental in mapping the regional distribution of binding sites for these peptides in the brain. nih.gov By using a tritiated form of the peptide itself, such as ³H-PLG, researchers have identified the highest density of binding sites in the striatum, followed by the hypothalamus and cerebral cortex, which aligns with the observed dopaminergic effects. nih.gov
Table 1: Radioligand Binding Assay Data for L-prolyl-L-leucyl-glycinamide (PLG) and Analogues
| Radioligand | Receptor Subtype(s) | Tissue Source | Key Finding | Reference |
|---|---|---|---|---|
| [³H]N-propylnorapomorphine ([³H]NPA) | Dopamine D2L, D2S, D4 | Human neuroblastoma SH-SY5Y cells | PLG enhanced agonist binding in a dose-dependent manner and increased the affinity of the agonist binding sites. | umn.edu |
| [³H]quinpirole | Dopamine D2L, D2S, D4 | Human neuroblastoma SH-SY5Y cells | PLG enhanced agonist binding to these receptor subtypes. | umn.edu |
| ³H-PLG | Putative PLG receptor | Rat striatum, hypothalamus, cerebral cortex | Identified high-affinity, saturable, and reversible binding sites with the highest density in the striatum. | nih.gov |
In Vitro Cellular and Biochemical Assays for Biological Activity
In vitro cellular and biochemical assays are essential for elucidating the biological activity of L-leucyl-glycinamide and its parent peptides at a molecular and cellular level. These assays provide insights into the compound's effects on cell signaling, enzyme activity, and neuronal survival.
One key area of investigation is the compound's influence on dopaminergic neurotransmission. mcmaster.ca Cellular assays using human neuroblastoma SH-SY5Y cells stably transfected with specific dopamine receptor subtypes have been pivotal. umn.edu These assays have confirmed that L-prolyl-L-leucyl-glycinamide (PLG) and its analogues can modulate the high-affinity state of D2 receptors, which is crucial for their function. umn.edumcmaster.ca
Biochemical assays have also focused on the enzymatic degradation of these peptides. L-prolyl-L-leucyl-glycinamide is known to be hydrolyzed by peptidases present in various tissues, including the pituitary, hypothalamus, and cerebral cortex. nih.gov Studies have shown that this peptidase activity is higher in males than females and can vary during the estrous cycle in female rats. nih.gov Understanding the metabolism of these peptides is crucial for interpreting their biological effects. Furthermore, some research has explored the role of L-leucyl-glycinamide's parent compounds as substrates for enzymes like prolyl endopeptidase.
In the context of neuroprotection, in vitro models using primary neuronal cell cultures and neuronal cell lines are employed to assess the compound's ability to protect against various insults. tandfonline.com These studies have investigated the effects of such peptides in models of neurodegenerative conditions like Parkinson's disease. tandfonline.com For example, assays measure cell viability and apoptosis in response to neurotoxins, with the peptide being evaluated for its ability to enhance neuronal survival. tandfonline.com
Advanced Analytical Techniques for Compound Characterization (e.g., LC-MS)
Advanced analytical techniques are indispensable for the synthesis, purification, and structural characterization of L-leucyl-glycinamide and its derivatives. Liquid chromatography-mass spectrometry (LC-MS) is a particularly powerful tool in this regard.
LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the precise identification and quantification of the peptide and its metabolites in complex biological matrices. dcu.ie This technique is crucial for pharmacokinetic studies, where it is used to track the absorption, distribution, metabolism, and excretion of the compound.
In the synthesis of novel analogues of L-prolyl-L-leucyl-glycinamide, LC-MS is used to confirm the identity and purity of the synthesized compounds. acs.orgnih.gov Mass spectrometry provides the molecular weight of the peptide, and fragmentation patterns can confirm the amino acid sequence. smolecule.comconicet.gov.ar For instance, the molecular ion peak for a protected version of the tripeptide, Z-Pro-Leu-Gly-NH2, has been identified at m/z 418.49, with characteristic fragment ions indicating the loss of specific amino acid residues or the protecting group. smolecule.com
Nuclear magnetic resonance (NMR) spectroscopy is another critical technique used to elucidate the three-dimensional structure and conformation of these peptides in solution. smolecule.com This information is vital for understanding the structure-activity relationship and for designing more potent and selective analogues.
Table 2: Analytical Techniques for the Characterization of L-leucyl-glycinamide and its Parent Peptides
| Analytical Technique | Application | Key Information Obtained | Reference |
|---|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification, quantification, pharmacokinetic studies | Molecular weight, fragmentation patterns, purity | dcu.ieacs.orgnih.gov |
| Mass Spectrometry (MS) | Structural elucidation | Molecular weight confirmation, amino acid sequence | smolecule.comconicet.gov.aracs.org |
In Vivo Animal Models for Mechanistic Studies (Excluding Human Clinical Data)
In vivo animal models are critical for understanding the physiological and behavioral effects of L-leucyl-glycinamide and its parent compounds in a whole organism. These studies provide valuable insights into the compound's potential therapeutic effects and its mechanism of action in complex biological systems.
Rodent models of Parkinson's disease have been extensively used to investigate the anti-parkinsonian activity of L-prolyl-L-leucyl-glycinamide (PLG). mcmaster.ca For instance, the 6-hydroxydopamine (6-OHDA)-lesioned rat model, which mimics the dopamine depletion seen in Parkinson's disease, is used to assess the ability of the compound to potentiate the effects of dopamine agonists like L-DOPA. mcmaster.ca Enhanced rotational behavior in these animals is a common measure of dopaminergic activity. mcmaster.ca
Animal models of cognitive impairment, such as scopolamine-induced amnesia in rats, are employed to evaluate the nootropic potential of these peptides. dcu.ieresearchgate.net Scopolamine is a muscarinic antagonist that impairs learning and memory, and the ability of a compound to reverse these deficits suggests a potential cognitive-enhancing effect. dcu.ieresearchgate.net
Furthermore, animal models are used to study the effects of these peptides on other behaviors. For example, some studies have investigated their effects in models of depression and anxiety. protagenic.com The tail suspension test and forced swim test are common models used to screen for antidepressant-like activity. protagenic.com
Mechanistic studies in animals also investigate how these peptides modulate dopamine receptor sensitivity. For example, chronic treatment with neuroleptic drugs can lead to dopamine receptor supersensitivity, and studies have shown that PLG can attenuate this effect. mcmaster.ca These findings from in vivo models are crucial for validating the therapeutic potential of L-leucyl-glycinamide and its related peptides. mcmaster.ca
Future Directions and Emerging Research Avenues
Development of Novel L-Leucyl-Glycinamide Peptidomimetics with Enhanced Specificity
The development of novel peptidomimetics of L-leucyl-glycinamide is a primary focus of current research, aiming to create molecules with enhanced specificity and improved pharmacological properties. Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have better stability and oral bioavailability.
Researchers have been actively synthesizing and evaluating analogs of L-prolyl-L-leucyl-glycinamide (PLG), a tripeptide containing the L-leucyl-glycinamide sequence, to enhance its modulatory effects on dopamine (B1211576) receptors. nih.govresearchgate.netacs.org One approach involves modifying the leucyl residue by replacing it with other aliphatic or aromatic amino acids. nih.gov For instance, the substitution with L-2-aminohexanoic acid or L-phenylalanine has shown significant activity in enhancing the binding of dopamine agonists to their receptors. nih.gov
Another strategy focuses on creating conformationally constrained analogs to mimic the bioactive shape of the parent peptide. researchgate.netbeilstein-journals.org This has led to the development of γ-lactam peptidomimetics. researchgate.net Studies have shown that adding a hydrophobic group to the lactam ring, which mimics the isobutyl side chain of the leucine (B10760876) residue, can increase the dopamine receptor modulating activity. researchgate.net The effectiveness of these modifications follows a specific order, with a benzyl (B1604629) group being more effective than n-butyl or isobutyl groups. researchgate.net
Furthermore, the synthesis of spiro and bicyclic peptidomimetics has yielded derivatives with significant dopamine-receptor-modulating activity. beilstein-journals.org Incorporating hydrophobic moieties into these rigid structures has been shown to enhance their biological activity, likely by interacting with a hydrophobic pocket in the binding site. beilstein-journals.org These structure-activity relationship studies are crucial for designing more potent and selective peptidomimetics. researchgate.net
The table below summarizes some of the key peptidomimetic strategies and their observed effects:
| Peptidomimetic Strategy | Modification | Observed Effect | Reference |
| Leucyl Residue Modification | Replacement with L-2-aminohexanoic acid or L-phenylalanine | Enhanced dopamine agonist binding | nih.gov |
| γ-Lactam Scaffolds | Addition of hydrophobic moieties (e.g., benzyl, n-butyl) | Increased dopamine receptor modulating activity | researchgate.net |
| Spiro and Bicyclic Scaffolds | Incorporation of hydrophobic groups | Enhanced biological activity | beilstein-journals.org |
| Reduced Peptide Bond | Replacement of the peptide bond with a CH2-NH function | Similar in vivo activity to the natural compound | nih.gov |
Elucidation of Undiscovered Biological Roles and Molecular Targets
While the modulatory role of L-leucyl-glycinamide-containing peptides like PLG on the dopaminergic system is a significant area of study, researchers are actively exploring other potential biological roles and molecular targets. nih.govnih.gov The diverse physiological functions of dipeptides suggest that L-leucyl-glycinamide may have a broader range of activities than currently known. nih.govresearchgate.net
Dipeptides are known to be involved in various physiological processes, acting as signaling molecules and participating in metabolic pathways. researchgate.netscience.gov Some dipeptides exhibit antioxidant properties, helping to scavenge free radicals and inhibit lipid peroxidation. nih.gov The potential for L-leucyl-glycinamide to possess similar antioxidant capabilities is an area of interest.
The primary known molecular target for PLG and its analogs is the dopamine D2 receptor, where it acts as a positive allosteric modulator, enhancing the binding of dopamine agonists. researchgate.netnih.govnih.gov Photoaffinity labeling studies have provided direct evidence for the interaction of PLG peptidomimetics with the dopamine D2L receptor subtype. nih.gov However, the vast and complex nature of cellular signaling pathways suggests that L-leucyl-glycinamide may interact with other, as yet unidentified, molecular targets. mdpi.com The search for these novel targets is a key objective of ongoing research, as it could unveil new therapeutic applications for this dipeptide and its derivatives. The exploration of the broader "interactome" of L-leucyl-glycinamide could reveal its involvement in different cellular networks and disease processes.
Integration of Advanced Computational and Experimental Methodologies
The synergy between advanced computational and experimental methods is accelerating the discovery and development of L-leucyl-glycinamide-based compounds. bohrium.comnih.gov Computational techniques, such as molecular docking and molecular dynamics simulations, are invaluable for predicting how these molecules will interact with their biological targets. bohrium.comchemmethod.com
Molecular docking studies have been instrumental in understanding the binding of L-prolyl-L-leucyl-glycinamide peptidomimetics to the dopamine D2 receptor. bohrium.com These computational models allow researchers to visualize the binding poses and identify key interactions, guiding the design of new analogs with improved affinity and specificity. bohrium.com
Furthermore, the integration of machine learning (ML) with perturbation theory (PT), known as PTML modeling, is emerging as a powerful tool. nih.govacs.org These models can predict the biological activity of new compounds by analyzing large datasets of chemical structures and their corresponding pharmacological data. nih.govnih.gov PTML models have been successfully used to predict various pharmacological parameters for compounds targeting the dopamine pathway. nih.govacs.org This approach can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis and testing of the most promising candidates. nih.govmdpi.com
Experimental techniques remain crucial for validating the predictions of computational models and for fully characterizing the biological activity of new compounds. The organic synthesis of novel peptidomimetics, followed by in vitro and in vivo pharmacological assays, provides the definitive evidence of their efficacy. bohrium.comnih.gov The combination of these advanced computational and experimental methodologies creates a powerful feedback loop, where computational predictions guide experimental work, and experimental results refine the computational models, ultimately leading to a more efficient and rational drug design process. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing L-leucyl-glycinamide in a laboratory setting?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, using Fmoc/t-Bu protection strategies. Purification via reverse-phase HPLC (RP-HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) ensures high purity (>95%) . Characterization should include - and -NMR to confirm backbone structure and MS (ESI or MALDI-TOF) for molecular weight validation. Stability under varying pH and temperature conditions should be preliminarily assessed using accelerated degradation studies .
Q. Which analytical techniques are most reliable for assessing the purity and stability of L-leucyl-glycinamide?
- Methodological Answer : RP-HPLC with UV detection at 214 nm is standard for purity assessment. For stability, combine HPLC with mass spectrometry (LC-MS) to detect degradation products. Circular dichroism (CD) spectroscopy can monitor conformational changes under stress conditions (e.g., oxidative or thermal stress). Storage at -20°C in lyophilized form is recommended to minimize hydrolysis .
Q. How can researchers identify conflicting data in existing literature on L-leucyl-glycinamide’s physicochemical properties?
- Methodological Answer : Conduct a systematic review using databases like SciFinder or Web of Science, prioritizing peer-reviewed journals. Cross-reference reported values (e.g., solubility, pKa) with experimental replication under identical conditions. For discrepancies in stability data, evaluate variables such as buffer composition, temperature, and analytical methods used in original studies .
Advanced Research Questions
Q. What experimental design strategies can resolve contradictions in reported bioactivity data for L-leucyl-glycinamide?
- Methodological Answer :
- Controlled Variables : Standardize cell lines, assay buffers, and incubation times. For example, use HEK-293 or HepG2 cells with serum-free media to avoid interference from serum proteins .
- Dose-Response Curves : Generate EC/IC values across multiple replicates. Statistical analysis (e.g., ANOVA with post-hoc tests) can identify outliers or methodological biases .
- Orthogonal Assays : Combine enzymatic assays (e.g., fluorogenic substrates) with SPR (surface plasmon resonance) to validate binding kinetics independently .
Q. How can computational modeling enhance understanding of L-leucyl-glycinamide’s interaction with enzymatic targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use tools like GROMACS to model peptide-enzyme interactions under physiological conditions (e.g., 150 mM NaCl, pH 7.4).
- Docking Studies : AutoDock Vina or Schrödinger’s Glide can predict binding poses with catalytic sites (e.g., proteases or kinases). Validate predictions via mutagenesis studies on key residues .
- QM/MM Calculations : Hybrid quantum mechanics/molecular mechanics approaches clarify electronic interactions during catalysis .
Q. What protocols ensure reproducibility in synthesizing L-leucyl-glycinamide derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Stepwise Documentation : Record exact equivalents of reagents, reaction temperatures (±1°C), and stirring speeds. Use inline IR or Raman spectroscopy to monitor reaction progress in real time .
- Batch Consistency : Characterize each batch with -NMR and HPLC. Share raw data (e.g., chromatograms, spectra) in supplementary materials to enable cross-lab verification .
Q. How should researchers address challenges in detecting low-abundance metabolites of L-leucyl-glycinamide in in vivo studies?
- Methodological Answer :
- High-Resolution MS : Employ Q-TOF or Orbitrap platforms with data-dependent acquisition (DDA) to fragment ions below a threshold abundance.
- Isotopic Labeling : Synthesize - or -labeled analogs to track metabolites via isotopic patterns in complex matrices (e.g., plasma or urine) .
Q. What statistical frameworks are optimal for analyzing dose-dependent effects of L-leucyl-glycinamide in multi-omics studies?
- Methodological Answer :
- Multi-Variate Analysis : Use PCA (principal component analysis) or PLS-DA (partial least squares discriminant analysis) to identify correlated omics features (e.g., proteomic and metabolomic shifts).
- False Discovery Rate (FDR) Control : Apply Benjamini-Hochberg correction to adjust p-values in high-throughput datasets (e.g., RNA-seq) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
